molecular formula C17H17NO3 B6628853 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide

Cat. No.: B6628853
M. Wt: 283.32 g/mol
InChI Key: OSDZWJMDEIAMSI-DOTOQJQBSA-N
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Description

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, an indene moiety, and a phenoxyacetamide group. Its chiral nature makes it particularly interesting for applications in asymmetric synthesis and catalysis.

Properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-10-12-6-4-5-9-14(12)17(15)18-16(20)11-21-13-7-2-1-3-8-13/h1-9,15,17,19H,10-11H2,(H,18,20)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDZWJMDEIAMSI-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and phenoxyacetic acid.

    Formation of the Indene Derivative: Indene is first converted to its corresponding epoxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

    Ring Opening: The epoxide is then subjected to a ring-opening reaction with a suitable nucleophile to introduce the hydroxy group.

    Amidation: The resulting hydroxy-indene derivative is reacted with phenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the amide to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism by which N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-acetamide
  • **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methoxyacetamide

Uniqueness

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide is unique due to its phenoxyacetamide group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific domains.

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